
trans-Chalcone oxide-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Chalcone oxide-d10: is a deuterated derivative of trans-Chalcone oxide, a compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The deuterated form, this compound, is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including trans-Chalcone oxide-d10, is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . The reaction typically occurs in polar solvents at temperatures ranging from 50 to 100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of deuterated solvents and reagents is crucial in the production of deuterated compounds like this compound.
化学反応の分析
Types of Reactions: trans-Chalcone oxide-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives.
科学的研究の応用
trans-Chalcone oxide-d10 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of trans-Chalcone oxide-d10 involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in electron transfer reactions, making it biologically active . It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic potential .
類似化合物との比較
Chalcone: The parent compound of trans-Chalcone oxide-d10, known for its wide range of biological activities.
trans-Chalcone: The non-deuterated form of this compound, used in similar research applications.
Flavonoids: A class of compounds derived from chalcones, known for their antioxidant and anti-inflammatory properties.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and different kinetic properties compared to its non-deuterated counterparts. This makes it particularly useful in studies involving metabolic pathways and reaction mechanisms .
特性
分子式 |
C15H12O2 |
|---|---|
分子量 |
234.31 g/mol |
IUPAC名 |
(2,3,4,5,6-pentadeuteriophenyl)-[(2R,3S)-3-(2,3,4,5,6-pentadeuteriophenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
UQGMJZQVDNZRKT-GISXGESHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2[C@@H](O2)C(=O)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



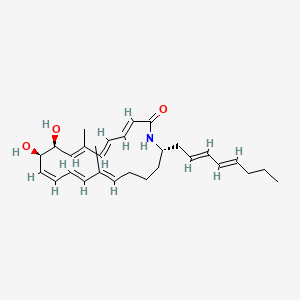
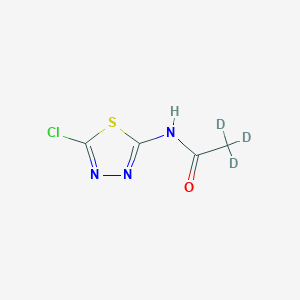


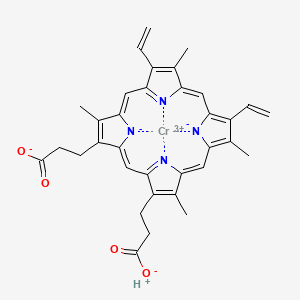
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

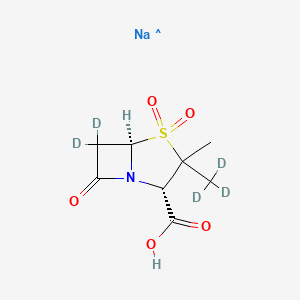

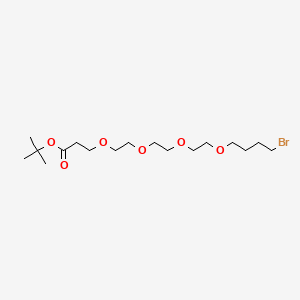
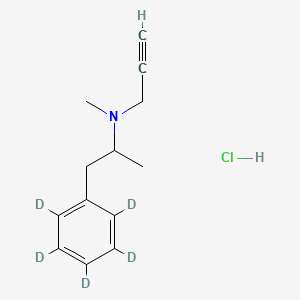
![nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B15144343.png)
